molecular formula C20H16ClNO3 B11292693 4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione

Cat. No.: B11292693
M. Wt: 353.8 g/mol
InChI Key: KFABBLGQJYZUIH-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is a complex organic compound that belongs to the class of furo[3,4-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the furo[3,4-b]pyridine core structure.

    Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through substitution reactions using suitable reagents and catalysts.

    Final Cyclization and Purification: The final step involves cyclization to form the dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione structure, followed by purification to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The chlorophenyl and methylphenyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.

Scientific Research Applications

4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both chlorophenyl and methylphenyl groups

Properties

Molecular Formula

C20H16ClNO3

Molecular Weight

353.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-1-(4-methylphenyl)-4,7-dihydro-3H-furo[3,4-b]pyridine-2,5-dione

InChI

InChI=1S/C20H16ClNO3/c1-12-2-8-15(9-3-12)22-17-11-25-20(24)19(17)16(10-18(22)23)13-4-6-14(21)7-5-13/h2-9,16H,10-11H2,1H3

InChI Key

KFABBLGQJYZUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C3=C2COC3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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